molecular formula C17H27NO7 B4881303 N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate

N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate

Cat. No. B4881303
M. Wt: 357.4 g/mol
InChI Key: WQUOVNWBXHMLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate is a chemical compound that has shown potential in scientific research applications. This compound is also known as nebivolol, a beta-blocker medication that is used to treat high blood pressure. However,

Mechanism of Action

Nebivolol works by blocking beta-adrenergic receptors, which are found in the heart and blood vessels. This results in a decrease in heart rate and blood pressure, making it an effective treatment for hypertension.
Biochemical and Physiological Effects
Nebivolol has been found to have a number of biochemical and physiological effects. It has been shown to increase nitric oxide bioavailability, which can improve endothelial function. Nebivolol has also been found to have anti-inflammatory properties, which may have implications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using nebivolol in lab experiments is that it is a well-studied compound with a known mechanism of action. However, one limitation is that it is primarily used as a medication and may not be readily available for research purposes.

Future Directions

There are a number of future directions for the use of nebivolol in scientific research. One potential area of study is its use in the treatment of cardiovascular disease. Nebivolol has been shown to have antioxidant and anti-inflammatory properties, which may have implications in the prevention and treatment of cardiovascular disease. Additionally, nebivolol may have potential in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease, due to its ability to increase nitric oxide bioavailability. Further research is needed to fully understand the potential of nebivolol in these areas.

Synthesis Methods

The synthesis of nebivolol involves the reaction between 2-(3-methoxyphenoxy)ethanol and 1-bromo-2-butene. The reaction is catalyzed by a base and results in the formation of N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate.

Scientific Research Applications

Nebivolol has been found to have potential in scientific research applications. It has been studied for its effects on cardiovascular function, as well as its potential as a treatment for various diseases. Nebivolol has been shown to have antioxidant properties, which may have implications in the prevention of cardiovascular disease.

properties

IUPAC Name

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-3-4-8-16-9-10-18-11-12-19-15-7-5-6-14(13-15)17-2;3-1(4)2(5)6/h5-7,13,16H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUOVNWBXHMLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC(=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

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